

An In-depth Technical Guide to the CDK1 Inhibitor Ro-3306

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Compound of Interest

Compound Name: Ro-3306

Cat. No.: B10769113

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This guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological effects of **Ro-3306**, a selective inhibitor of Cyclin-dependent kinase 1 (CDK1). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Ro-3306 is a small molecule inhibitor with the following chemical characteristics:

- Chemical Name: (Z)-5-(quinolin-6-ylmethylene)-2-((thiophen-2-ylmethyl)amino)thiazol-4(5H)-one^[1]
- IUPAC Name: 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone
- SMILES String: O=C1N=C(NCC2=CC=CS2)S/C1=C\C3=CC=C4N=CC=CC4=C3^[2]
- CAS Number: 872573-93-8
- Molecular Formula: C₁₈H₁₃N₃OS₂
- Molecular Weight: 351.45 g/mol

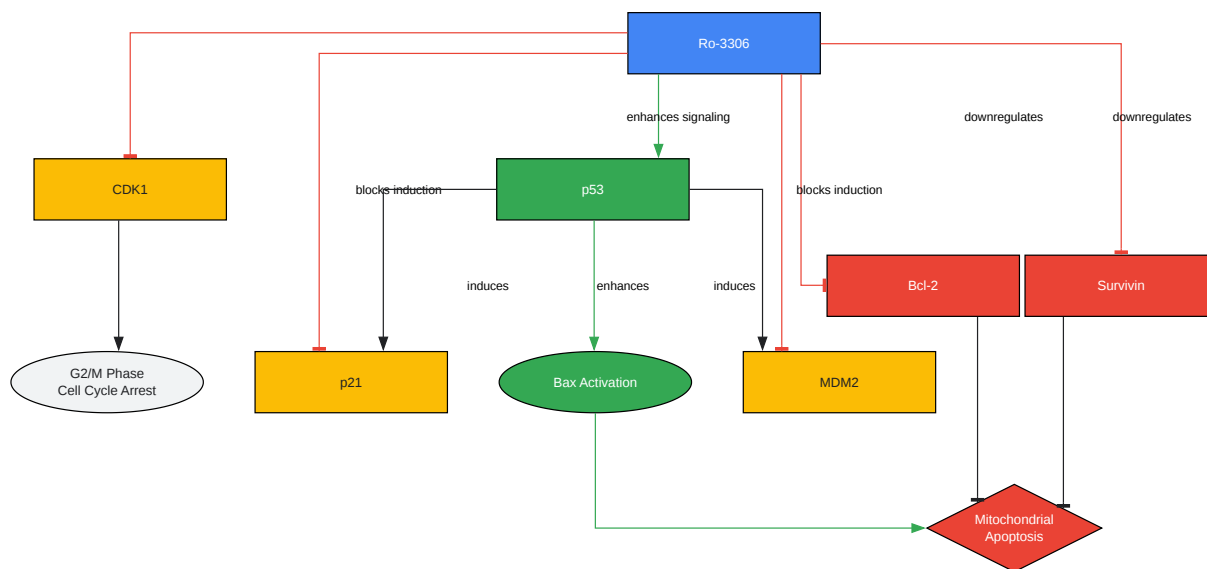
Mechanism of Action

Ro-3306 is a potent and selective, ATP-competitive inhibitor of CDK1.[3] It primarily targets the CDK1/cyclin B1 and CDK1/cyclin A complexes, which are crucial for the G2/M transition and entry into mitosis.[1] By inhibiting CDK1, **Ro-3306** effectively blocks the cell cycle in the G2/M phase.[1][3] This targeted inhibition makes it a valuable tool for cell synchronization in research settings.[1] Furthermore, in cancer cells, prolonged inhibition of CDK1 by **Ro-3306** can lead to the induction of apoptosis.[1][4]

The selectivity of **Ro-3306** for CDK1 over other cyclin-dependent kinases is a key feature, although it does show some activity against other CDKs at higher concentrations.[3]

Signaling Pathway of Ro-3306 in Modulating Apoptosis

Ro-3306 has been shown to enhance p53-mediated apoptosis in acute myeloid leukemia (AML) cells.[4][5][6] The proposed signaling pathway involves the downregulation of anti-apoptotic proteins and the modulation of p53-downstream targets. Specifically, **Ro-3306** treatment leads to a decrease in the expression of Bcl-2 and survivin.[4][6] It also blocks the p53-mediated transcriptional activation of p21 and MDM2, which can have anti-apoptotic effects.[4] This concerted action shifts the cellular balance towards apoptosis.



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Ro-3306 signaling pathway leading to apoptosis.

Quantitative Data

The inhibitory activity of **Ro-3306** against various cyclin-dependent kinases and its effects on cell lines are summarized in the table below.

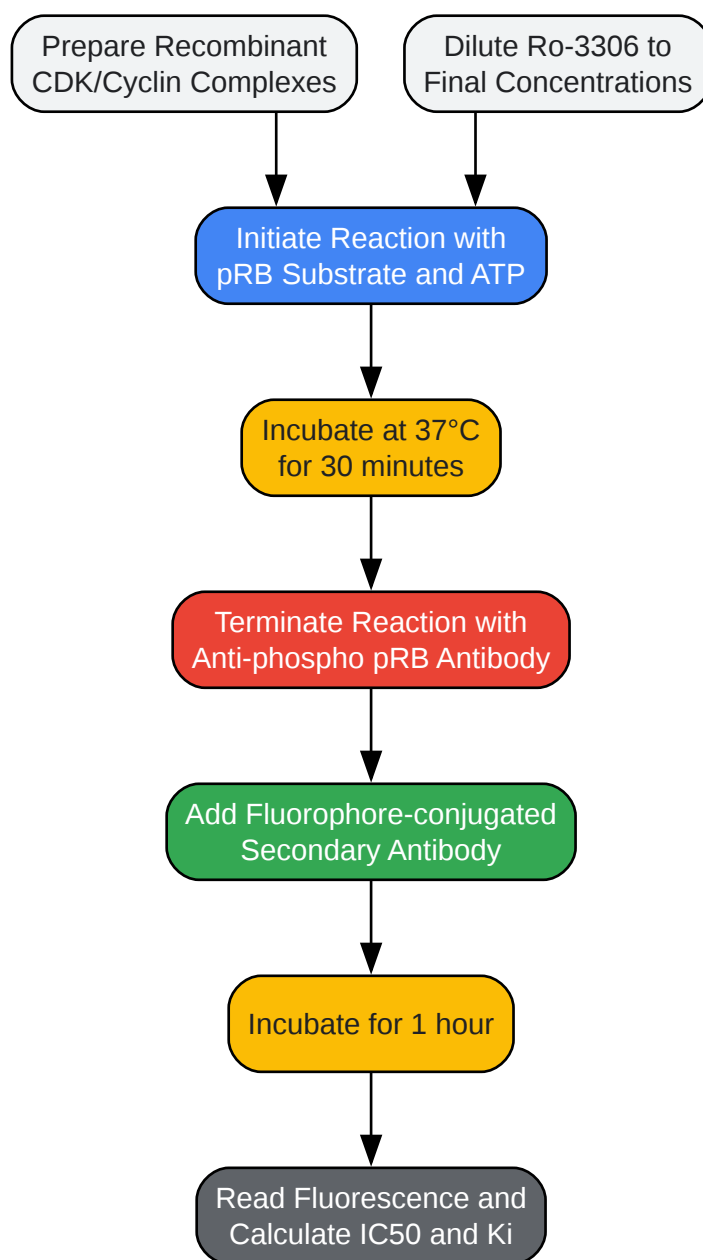
Target/Assay	Value	Cell Line(s)	Notes	Reference
Ki (CDK1)	20 nM	N/A	[2][3]	
Ki (CDK1/cyclin B1)	35 nM	N/A	[1][3][5]	
Ki (CDK1/cyclin A)	110 nM	N/A	[1][3][5]	
Ki (CDK2/cyclin E)	340 nM	N/A	[2][3]	
Ki (CDK4/cyclin D)	>2000 nM	N/A	[3]	
G2/M Arrest	9 μ M (18-20h)	HCT116, SW480, HeLa	Effective for cell synchronization.	[1]
Apoptosis Induction	4 μ M (48h)	Cancer cell lines	[1]	
Oocyte Maturation Arrest	10 μ M	N/A	[3]	

Experimental Protocols

The inhibitory activity of **Ro-3306** against various CDK/cyclin complexes is determined using a homogeneous time-resolved fluorescence (HTRF) assay.[3]

- Enzyme Preparation: Recombinant human CDK/cyclin complexes (CDK1/cyclin B1, CDK1/cyclin A, CDK2/cyclin E, and CDK4/cyclin D) are expressed and isolated from Hi5 insect cells.[1]
- Assay Buffer: The assay is performed in a buffer containing 25 mM Hepes, 6.25 mM MgCl₂, 0.003% Tween 20, 0.3 mg/ml BSA, and 1.5 mM DTT. ATP concentrations are adjusted based on the specific CDK being assayed (162 μ M for CDK1, 90 μ M for CDK2, and 135 μ M for CDK4).[1]

- **Reaction:** Test compounds are diluted to their final concentrations. The kinase reaction is initiated by adding the pRB substrate (0.185 μ M). The reaction mixture is incubated at 37°C for 30 minutes with constant agitation.[\[3\]](#)
- **Termination and Detection:** The reaction is terminated by the addition of an anti-phospho pRB antibody. After a 30-minute incubation, a secondary antibody conjugated to a fluorophore is added, and the plate is incubated for an additional hour. The fluorescence is read on a multi-label reader, and IC₅₀ values are calculated. Ki values are then determined using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$, where [S] is the ATP concentration and K_m is the Michaelis-Menten constant for ATP.[\[3\]](#)



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Workflow for the kinase inhibition assay.

The effect of **Ro-3306** on cell viability and proliferation is commonly assessed using an MTT assay.[3]

- Cell Seeding: Log-phase cells are seeded into 96-well plates at a density of 25,000 cells per well and incubated for 24 hours.[3]

- **Compound Treatment:** Cells are treated with various concentrations of **Ro-3306** to determine the half-maximal inhibitory concentration (IC₅₀).
- **MTT Addition:** After the desired incubation period (e.g., 48 hours), 20 µL of MTT solution (5 mg/mL in saline) is added to each well, and the plates are incubated for an additional 4 hours.[3]
- **Formazan Solubilization:** The supernatant is removed, and the formazan crystals formed by viable cells are solubilized in 200 µL of anhydrous DMSO.[3]
- **Absorbance Reading:** The absorbance is measured at 565 nm using a microplate reader to determine cell viability.[3]

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